![molecular formula C8H6N2OS B1404352 Thieno[2,3-b]pyridine-2-carboxamide CAS No. 1824270-94-1](/img/structure/B1404352.png)

Thieno[2,3-b]pyridine-2-carboxamide

Übersicht

Beschreibung

Thieno[2,3-b]pyridine-2-carboxamide belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . It is a small molecule and is considered experimental .

Synthesis Analysis

While specific synthesis methods for Thieno[2,3-b]pyridine-2-carboxamide were not found, there are general methods for synthesizing thieno[2,3-b]pyridines. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Molecular Structure Analysis

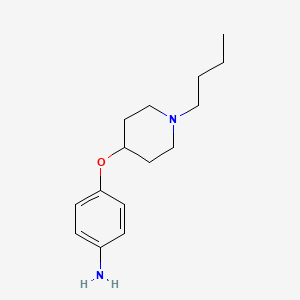

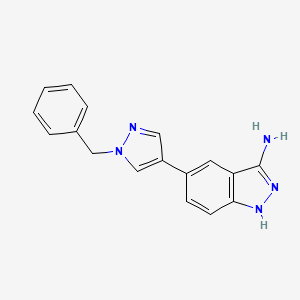

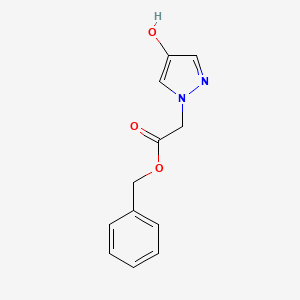

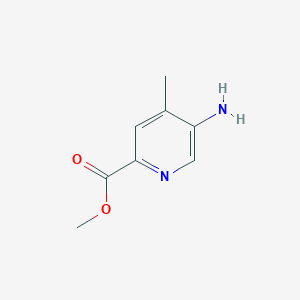

The molecular structure of Thieno[2,3-b]pyridine-2-carboxamide consists of a thiophene ring fused to a pyridine ring. The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. The pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis

One study reported the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carboxamide has a molecular weight of 178.234 and a chemical formula of C8H8N3S .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Thieno[2,3-b]pyridine-2-carboxamide derivatives have been identified as potential anticancer agents. For instance, a derivative named 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a putative inhibitor of the phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme. This enzyme plays a crucial role in cell motility and is important for the invasion and dissemination of tumor cells .

Antiviral Applications

These compounds have also attracted attention due to their broad antiviral activities. Specific derivatives of Thieno[2,3-b]pyridine-2-carboxamide have been studied for their potential to inhibit viruses .

Anti-inflammatory Applications

Thieno[2,3-b]pyridine derivatives are known for their anti-inflammatory properties. They have been researched for their efficacy in reducing inflammation through various mechanisms .

Antimicrobial Applications

The antimicrobial activity of Thieno[2,3-b]pyridine-2-carboxamide derivatives makes them candidates for treating infections caused by bacteria and other microorganisms .

Antidiabetic Applications

Research has indicated that certain derivatives can be effective in managing diabetes, showcasing antidiabetic properties that could be beneficial in treatment strategies .

Antihypertensive Applications

These compounds have been explored for their antihypertensive effects, which could be useful in the treatment of high blood pressure .

Osteogenic Activities

Some studies suggest that Thieno[2,3-b]pyridine-2-carboxamide derivatives may promote bone growth or osteogenesis, which could have implications in treating bone-related conditions .

Treatment of CNS Disorders

Lastly, there is interest in the application of these compounds in treating central nervous system (CNS) disorders due to their pharmacological activities .

Zukünftige Richtungen

Thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 . Future research may focus on improving their anti-proliferative activity, particularly by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) .

Wirkmechanismus

Target of Action

Thieno[2,3-b]pyridine-2-carboxamide primarily targets Trypsin-1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including digestion and fibrinolysis, respectively .

Mode of Action

It’s believed to inhibit the activity of its target enzymes, thereby modulating their biological functions

Biochemical Pathways

It’s suggested that this compound may impact theglycosphingolipid (GSL) expression in cancer cells . Changes in GSL expression can influence various cellular processes, including cell adhesion, signal transduction, and cell proliferation .

Result of Action

Thieno[2,3-b]pyridine-2-carboxamide has been shown to exhibit anti-proliferative activity against certain cancer cell lines . For instance, it can reduce the percentage of cancer stem cells and induce apoptosis (programmed cell death) in ovarian tumor cell lines . These effects suggest a potential role for this compound in cancer therapy.

Action Environment

The action of Thieno[2,3-b]pyridine-2-carboxamide can be influenced by various environmental factors. For example, the presence of certain lipophilic pockets in the active site of the target enzyme can affect the compound’s binding and activity . .

Eigenschaften

IUPAC Name |

thieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGHULSMJIVVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

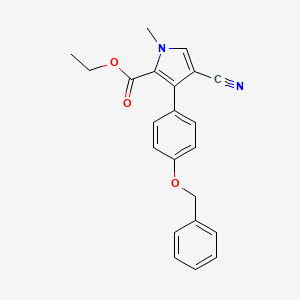

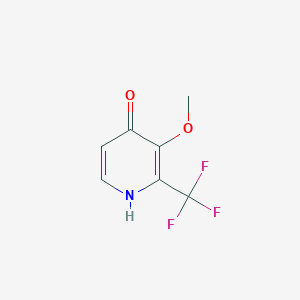

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)

![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)